molecular formula C8H7ClF2 B1411419 2,3-Difluoro-5-methylbenzyl chloride CAS No. 1803826-74-5

2,3-Difluoro-5-methylbenzyl chloride

Cat. No.: B1411419
CAS No.: 1803826-74-5
M. Wt: 176.59 g/mol
InChI Key: OSFXCGFDKYAQNE-UHFFFAOYSA-N
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Description

2,3-Difluoro-5-methylbenzyl chloride is an organic compound with the molecular formula C8H7ClF2 . It belongs to the class of fluorinated benzyl chlorides, which are highly valuable as building blocks in advanced organic synthesis . The strategic placement of fluorine atoms and a methyl group on the aromatic ring, combined with the reactive benzyl chloride functional group, makes this compound a versatile intermediate for constructing more complex molecules. While specific biological data for this compound is not available, fluorinated benzyl derivatives, in general, are pivotal in medicinal chemistry. The incorporation of fluorine can significantly influence the lipophilicity, metabolic stability, and bioavailability of drug candidates . Similarly, in agrochemical research, such fluorinated intermediates are used to create novel compounds with enhanced efficacy and specific activity . The benzyl chloride moiety is a key functional handle that enables further synthetic transformations. It can participate in various reactions, including carbonylation in the presence of catalysts like antimony pentafluoride to yield carboxylic acid derivatives, a process demonstrated for related polyfluorinated benzyl chlorides . This reactivity makes 2,3-Difluoro-5-methylbenzyl chloride a crucial synthon for introducing a difluoro-methylbenzyl fragment into target structures, facilitating research and development in pharmaceuticals, agrochemicals, and materials science. This product is intended for research applications only and is not approved for use in humans or animals.

Properties

CAS No.

1803826-74-5

Molecular Formula

C8H7ClF2

Molecular Weight

176.59 g/mol

IUPAC Name

1-(chloromethyl)-2,3-difluoro-5-methylbenzene

InChI

InChI=1S/C8H7ClF2/c1-5-2-6(4-9)8(11)7(10)3-5/h2-3H,4H2,1H3

InChI Key

OSFXCGFDKYAQNE-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)F)F)CCl

Canonical SMILES

CC1=CC(=C(C(=C1)F)F)CCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, 2,3-difluoro-5-methylbenzoyl chloride is compared to two analogous benzoyl chlorides:

3-Chloro-5-(trifluoromethyl)benzoyl chloride (CAS 886496-83-9)

2,3,4-Trichloro-5-fluorobenzoyl chloride (CAS 115549-05-8)

Structural and Molecular Comparisons

Property 2,3-Difluoro-5-methylbenzoyl Chloride 3-Chloro-5-(trifluoromethyl)benzoyl Chloride 2,3,4-Trichloro-5-fluorobenzoyl Chloride
CAS Number 1804417-80-8 886496-83-9 115549-05-8
Molecular Formula C₈H₅ClF₂O Likely C₈H₃ClF₃OCl* Likely C₇HCl₄FO*
Molecular Weight 190.57 g/mol Not reported Not reported
Substituents 2-F, 3-F, 5-CH₃ 3-Cl, 5-CF₃ 2-Cl, 3-Cl, 4-Cl, 5-F

*Note: Exact molecular formulas for the analogs are inferred from their substituents.

Key Observations:
  • Substituent Effects: The methyl group in 2,3-difluoro-5-methylbenzoyl chloride is electron-donating, which may reduce electrophilicity at the carbonyl carbon compared to analogs with electron-withdrawing groups (e.g., -CF₃ or multiple -Cl) . Chlorine and trifluoromethyl groups in the analogs increase reactivity toward nucleophiles due to stronger electron-withdrawing effects .

Preparation Methods

Step-by-step Process:

  • Catalytic Cyclization:
    Trichlorobenzaldehyde reacts with vinyl cyanide in the presence of a copper catalyst (cuprous chloride) and a suitable solvent (e.g., acetonitrile, ethylene dichloride, tetracol phenixin). The reaction is conducted at elevated temperatures (160–200°C) for 2–4 hours, leading to the formation of chlorinated pyridine intermediates, such as 2,3,5-trichloropyridine.

  • Fluorination:
    The chlorinated pyridine intermediate undergoes fluorination using potassium monofluoride (KF) in a polar aprotic solvent like DMSO, DMF, or N-Methyl pyrrolidone. The reaction is performed at 120–180°C for approximately 9–10 hours under high vacuum conditions to replace chlorine atoms with fluorine, yielding 2,3-difluoro-5-chloropyridine.

Notes:

  • The molar ratio of starting materials is critical for optimizing yield; typically, trichlorobenzaldehyde to vinyl cyanide is maintained at 1:0.3–0.5.
  • Reaction conditions such as temperature, solvent choice, and reaction time are crucial for selectivity and yield.

Chlorination of Methyl-Substituted Benzene Derivatives

An alternative method involves chlorination of methyl-substituted benzene derivatives followed by selective halogenation and fluorination:

Stepwise Process:

  • Preparation of methylbenzene derivatives:
    Starting from toluene or methylbenzene, selective chlorination is performed using reagents such as chlorine gas in the presence of a catalyst or radical initiator, to obtain methyl- or chloromethylbenzene derivatives.

  • Selective Halogenation:
    Directed ortho- and para-halogenation techniques are used to introduce chlorine atoms at specific positions on the aromatic ring, often employing reagents like N-chlorosuccinimide (NCS) or chlorine gas under controlled conditions.

  • Fluorination:
    The chlorinated methylbenzene derivatives are then subjected to fluorination using reagents such as potassium monofluoride or other fluorinating agents, often under high temperature and pressure, to replace chlorine with fluorine at desired positions.

Research Findings:

  • The use of thionyl chloride for converting methylbenzoic acids to benzoyl chlorides has been documented, which can serve as intermediates in further halogenation steps.
  • The process's efficiency hinges on controlling regioselectivity during halogenation and fluorination steps.

Preparation of Benzyl Chloride Derivatives

The synthesis can also involve converting methylbenzyl compounds into benzyl chlorides via chlorination with thionyl chloride:

C6H4(CH3)CH2 + SOCl2 → C6H4(CH3)CH2Cl + SO2 + HCl

This method is suitable for introducing the benzyl chloride functional group, which can then be further fluorinated.

Data Table: Summary of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Remarks
Catalytic Cyclization & Fluorination Trichlorobenzaldehyde, Vinyl cyanide Cuprous chloride, KF 160–200°C, 2–4 hrs Variable Suitable for industrial scale, high selectivity
Chlorination & Fluorination of Methylbenzenes Toluene derivatives NCS, KF, high temp 120–180°C, 9–10 hrs Moderate Requires regioselective control
Benzyl Chloride Route Methylbenzene derivatives SOCl2 Reflux High Useful for benzyl chloride intermediates

Research Findings:

  • The patent CN103396357A highlights a robust industrial process involving catalytic cyclization and fluorination, emphasizing the importance of temperature control and reagent ratios for optimal yield.
  • Literature indicates that fluorination using potassium monofluoride in polar aprotic solvents is effective for selective fluorine substitution on aromatic rings.
  • The conversion of methylbenzoic acids to benzoyl chlorides using thionyl chloride is well-documented and offers a pathway for further aromatic modifications.

Q & A

Q. What are the optimal synthetic routes for 2,3-Difluoro-5-methylbenzyl chloride, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : A common approach involves Friedel-Crafts alkylation or halogenation of a pre-functionalized toluene derivative. For example, chlorination of 2,3-difluoro-5-methyltoluene using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. Catalysts like aluminum chloride (AlCl₃) can enhance electrophilic substitution efficiency . Optimization requires controlled temperature (reflux in ethanol/water mixtures) and stoichiometric excess of chlorinating agents to minimize side reactions. Monitoring via TLC or GC-MS ensures reaction progression .

Q. What purification techniques are recommended to isolate 2,3-Difluoro-5-methylbenzyl chloride with high purity?

  • Methodological Answer : Column chromatography using silica gel and non-polar solvents (e.g., hexane/ethyl acetate) effectively removes unreacted precursors. For thermally stable batches, fractional distillation under reduced pressure (65–85°C at 12 mmHg) is suitable, as seen in analogous benzyl chloride derivatives . Recrystallization in ethanol/water mixtures may further refine purity, though solvent selection must account for the compound’s sensitivity to hydrolysis .

Q. Which spectroscopic methods are most effective for characterizing 2,3-Difluoro-5-methylbenzyl chloride?

  • Methodological Answer :
  • ¹H/¹⁹F NMR : Identify substitution patterns via coupling constants (e.g., ortho/meta fluorine splitting in aromatic regions).
  • IR Spectroscopy : Confirm C-Cl stretch (~750 cm⁻¹) and aromatic C-F vibrations (~1200 cm⁻¹).
  • GC-MS : Verify molecular ion peaks (M⁺) and fragmentation patterns to distinguish from structural isomers.
  • Elemental Analysis : Validate empirical formula, especially for deuterated analogs in mechanistic studies .

Advanced Research Questions

Q. How can regioselectivity challenges in introducing fluorine substituents be addressed during synthesis?

  • Methodological Answer : Regioselectivity is influenced by directing groups and reaction conditions. For example, using meta-directing groups (e.g., -CH₃) during halogenation ensures fluorine substitution at specific positions. Computational tools (DFT) can predict activation energies for competing pathways. Experimentally, low-temperature reactions (-10°C to 0°C) in aprotic solvents (e.g., DCM) minimize kinetic interference .

Q. How should stability studies be designed to assess 2,3-Difluoro-5-methylbenzyl chloride under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability testing:
  • Thermal Stability : Store samples at 40°C, 60°C, and 80°C for 1–4 weeks; monitor decomposition via HPLC.
  • Hydrolytic Sensitivity : Expose to controlled humidity (40–75% RH) and analyze chloride release via ion chromatography.
  • Light Sensitivity : Use UV/Vis spectrophotometry to track photodegradation products. Report degradation kinetics and identify stabilizers (e.g., antioxidants) if needed .

Q. How can conflicting literature data on melting points or reactivity be resolved?

  • Methodological Answer : Perform iterative analysis:
  • Replicate Experiments : Standardize conditions (solvent purity, heating rates) to isolate variables.
  • Cross-Validate Techniques : Compare DSC (differential scanning calorimetry) for melting points with capillary methods.
  • Meta-Analysis : Evaluate solvent effects (polar vs. non-polar) and crystallinity differences in reported samples. Contradictions often arise from polymorphic forms or trace impurities .

Q. What computational methods predict the reactivity of 2,3-Difluoro-5-methylbenzyl chloride in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For Suzuki-Miyaura coupling, simulate Pd-catalyzed mechanisms to optimize ligand selection (e.g., biphenylphosphines). Molecular dynamics (MD) models further predict solvent effects on reaction pathways .

Q. How can isotopic labeling (e.g., deuterium) elucidate reaction mechanisms involving this compound?

  • Methodological Answer : Synthesize deuterated analogs (e.g., 2,3-Difluoro-5-methylbenzyl-d₂ chloride) via H/D exchange using D₂O and acid catalysts. Track kinetic isotope effects (KIE) in substitution reactions using GC-MS. Isotopic labeling also aids in distinguishing between SN1/SN2 pathways by analyzing racemization or retention of stereochemistry .

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